Ethyl 2-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate
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Overview
Description
Ethyl 2-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is an organic compound featuring a boronic ester group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This can be done by reacting 3-methoxy-5-bromophenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate.
Esterification: The resulting boronic acid intermediate is then esterified with ethanol under acidic conditions to form the final product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale reactions. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed via Suzuki-Miyaura coupling.
Phenols: Formed via oxidation of the boronic ester.
Carboxylic Acids: Formed via hydrolysis of the ester group.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is widely used as a building block in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex molecular architectures.
Biology and Medicine
In biological and medical research, this compound is used to synthesize various bioactive molecules. It serves as an intermediate in the production of pharmaceuticals, including potential anticancer agents and enzyme inhibitors.
Industry
In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and electronic components. Its role in the synthesis of specialty chemicals and materials highlights its versatility and importance.
Mechanism of Action
The mechanism by which Ethyl 2-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the boronic ester, and reductive elimination to form the biaryl product.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A structurally similar compound with comparable reactivity.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester used in organic synthesis.
Uniqueness
Ethyl 2-(3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is unique due to its specific functional groups that provide distinct reactivity and versatility in synthetic applications. The presence of the methoxy group and the ester functionality allows for additional modifications and applications that are not possible with simpler boronic acids or esters.
This compound’s combination of stability, reactivity, and functional group compatibility makes it a valuable tool in both academic research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-7-21-15(19)10-12-8-13(11-14(9-12)20-6)18-22-16(2,3)17(4,5)23-18/h8-9,11H,7,10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETHKPXJEHYPGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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